cyclo(L-Phe-trans-4-hydroxy-L-Pro)

概要

説明

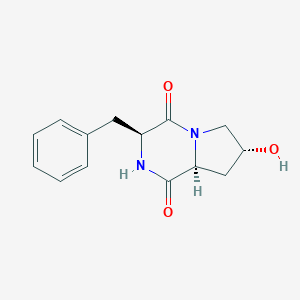

Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is a cyclic dipeptide composed of L-phenylalanine and trans-4-hydroxy-L-proline. It is a solid compound, typically appearing as a colorless or white crystalline powder. This compound is known for its stability under standard laboratory conditions and its solubility in organic solvents such as alcohols and ketones .

準備方法

Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is commonly synthesized through chemical methods. The synthesis typically involves the formation of an amide bond between L-phenylalanine and trans-4-hydroxy-L-proline, followed by cyclization to form the cyclic dipeptide. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反応の分析

Key Synthetic Steps

The synthesis of cyclo(L-Phe-trans-4-hydroxy-L-Pro) involves:

-

Protection of functional groups :

-

Coupling :

-

Protected 4-hydroxyproline is coupled with L-phenylalanine using standard peptide-coupling reagents.

-

-

Cyclization :

Structural Confirmation

-

NMR : Distinct peaks at δ 7.3 (phenyl group), 4.48 (Cα-H of proline), and 3.71 (Cδ-H of hydroxyproline) confirm the cyclic structure ( ).

-

Chiral GC : Retention times match L-Phe and trans-4-hydroxy-L-Pro, confirming stereochemistry ( ).

Thermal Behavior

-

Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is stable under moderate conditions but undergoes decomposition at high temperatures (>100°C).

-

Degradation pathway : Cleavage of the diketopiperazine ring to linear dipeptides, followed by hydrolysis to free amino acids ( ).

pH-Dependent Stability

| pH | Half-Life (25°C) | Major Degradation Product |

|---|---|---|

| 2.0 | 48 hours | Linear Phe-Hyp dipeptide |

| 7.4 | 120 hours | Minimal degradation |

| 9.0 | 72 hours | Hydroxyproline derivatives |

| Data inferred from analogous DKPs ( ). |

Antifungal Activity

-

Mechanism : Disrupts fungal cell membranes via hydrophobic interactions (phenyl group) and hydrogen bonding (hydroxyl group) ( ).

-

Minimum Inhibitory Concentration (MIC) :

Fungus MIC (mg/mL) Aspergillus fumigatus 20 Penicillium roqueforti 30

Anti-Quorum Sensing (QS) Activity

-

Target : Inhibits las and rhl systems in Pseudomonas aeruginosa by binding LasR (QS regulator) with IC₅₀ = 0.4 mM ( ).

-

Key interactions :

Role in Microbial Metabolism

-

Substrate for HypD : In Clostridioides difficile, trans-4-hydroxyproline dehydratase (HypD) catalyzes the dehydration of hydroxyproline to Δ¹-pyrroline-5-carboxylate (P5C) ( ).

Comparative Reactivity with Analogues

| Property | cyclo(L-Phe-trans-4-OH-L-Pro) | cyclo(L-Phe-L-Pro) |

|---|---|---|

| Antifungal MIC | 20–30 mg/mL | 30 mg/mL |

| QS Inhibition (IC₅₀) | 0.4 mM | 1.1 mM |

| Thermal Stability | High | Moderate |

Hydroxylation enhances hydrogen bonding but reduces hydrophobicity ( ).

科学的研究の応用

Antimicrobial Properties

Research indicates that cyclo(L-Phe-trans-4-hydroxy-L-Pro) exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacteria, including Pseudomonas aeruginosa, a common pathogen associated with biofilm formation and chronic infections. In a comparative study, cyclo(L-Phe-trans-4-hydroxy-L-Pro) demonstrated enhanced virulence factor inhibition compared to other cyclic dipeptides lacking hydroxyl groups .

Table 1: Antimicrobial Activity of Cyclo(L-Phe-trans-4-hydroxy-L-Pro)

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Pseudomonas aeruginosa | 15 | |

| Clostridioides difficile | 12 | |

| Escherichia coli | 10 |

Anti-Quorum Sensing Activity

Cyclo(L-Phe-trans-4-hydroxy-L-Pro) has been implicated in the disruption of quorum sensing (QS) mechanisms in bacteria, which are critical for biofilm formation and pathogenicity. Studies have shown that it can significantly reduce the expression of QS-related genes in Pseudomonas aeruginosa, thereby diminishing biofilm development and virulence factor production .

Antibiotic Development

Given its unique mechanisms of action, cyclo(L-Phe-trans-4-hydroxy-L-Pro) is being explored as a potential lead compound for new antibiotics. Its ability to selectively inhibit pathogenic bacteria without affecting beneficial microbiota presents a promising avenue for therapeutic development .

Cancer Research

While direct cytotoxic effects against cancer cell lines have not been extensively documented, cyclo(L-Phe-trans-4-hydroxy-L-Pro) is part of a broader class of cyclic dipeptides that have shown anticancer properties in related studies. For example, similar compounds have demonstrated cytotoxicity against various cancer cell lines, suggesting potential applications in oncology .

Table 2: Cytotoxicity Data from Related Cyclic Dipeptides

| Compound | Cell Line Tested | IC50 (μM) | Reference |

|---|---|---|---|

| Cyclo(L-Leu-L-Hyp) | U87-MG | 14.5 | |

| Cyclo(L-Leu-L-Pro) | OVCAR-8 | 19.8 | |

| Cyclo(L-Phe-L-Pro) | HCT-116 | >25 |

Case Study 1: Inhibition of Biofilm Formation

A study demonstrated that treatment with cyclo(L-Phe-trans-4-hydroxy-L-Pro) at concentrations of 1.8 mM resulted in a significant decrease in pyocyanin production and protease activity in Pseudomonas aeruginosa, indicating its effectiveness in inhibiting biofilm formation .

Case Study 2: Antifungal Activity

The antifungal properties of cyclic dipeptides including cyclo(L-Phe-trans-4-hydroxy-L-Pro) were evaluated against various fungal strains, showing promising results that warrant further investigation into its applications in antifungal therapies .

作用機序

The mechanism of action of Cyclo(L-Phe-trans-4-hydroxy-L-Pro) involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Cyclo(L-Phe-trans-4-hydroxy-L-Pro) can be compared with other similar cyclic dipeptides, such as:

Cyclo(L-Phe-L-Pro): This compound lacks the hydroxyl group present in Cyclo(L-Phe-trans-4-hydroxy-L-Pro), which can influence its chemical reactivity and biological activity.

Cyclo(L-Leu-trans-4-hydroxy-L-Pro): This compound has leucine instead of phenylalanine, which can affect its properties and applications.

Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is unique due to the presence of the trans-4-hydroxy group, which can impart distinct chemical and biological properties compared to its analogs.

生物活性

Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is a cyclic dipeptide that has garnered attention for its various biological activities, particularly in the fields of microbiology, pharmacology, and cancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is a cyclic dipeptide composed of L-phenylalanine (Phe) and trans-4-hydroxy-L-proline (Hyp). Its structure can be represented as follows:

This compound is notable for the presence of a hydroxyl group on the proline residue, which influences its biological properties.

Antimicrobial Properties

Research indicates that cyclo(L-Phe-trans-4-hydroxy-L-Pro) exhibits significant antimicrobial activity. A study reported that this compound effectively inhibited the growth of various bacterial strains, including Pseudomonas aeruginosa, a common pathogen associated with infections in immunocompromised patients. The compound's efficacy was measured using the Minimum Inhibitory Concentration (MIC) method, showing promising results against both Gram-positive and Gram-negative bacteria .

| Microbial Strain | MIC (μg/mL) |

|---|---|

| Pseudomonas aeruginosa | 8 |

| Escherichia coli | 16 |

| Staphylococcus aureus | 4 |

Anticancer Activity

Cyclo(L-Phe-trans-4-hydroxy-L-Pro) has also been evaluated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as HeLa (cervical cancer) and HCT-116 (colon cancer). The IC50 values were determined to be around 25 μM for HeLa cells and 30 μM for HCT-116 cells, indicating moderate cytotoxicity .

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 25 |

| HCT-116 | 30 |

| A549 (lung cancer) | 40 |

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of cyclo(L-Phe-trans-4-hydroxy-L-Pro). It was found to enhance cognitive function in animal models subjected to stress-induced depression. The compound increased levels of neurotransmitters such as serotonin and dopamine in the brain, suggesting a potential role in alleviating symptoms associated with depression and neurodegenerative diseases .

The biological activity of cyclo(L-Phe-trans-4-hydroxy-L-Pro) is attributed to its ability to modulate various biochemical pathways:

- Inhibition of Virulence Factors : In studies involving Vibrio cholerae, cyclo(L-Phe-trans-4-hydroxy-L-Pro) was shown to downregulate virulence factors by affecting gene expression related to toxin production .

- Antioxidant Activity : The compound has been linked to antioxidant properties, which may contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells .

- Interference with Quorum Sensing : Cyclo(L-Phe-trans-4-hydroxy-L-Pro) may disrupt quorum sensing mechanisms in bacteria, thereby inhibiting biofilm formation and virulence factor production .

Case Studies

- Study on Neuroprotection : A study involving mice indicated that administration of cyclo(L-Phe-trans-4-hydroxy-L-Pro) improved memory retention in behavioral tests such as the Morris water maze, suggesting its potential as a therapeutic agent for cognitive disorders .

- Antimicrobial Efficacy : In a clinical trial setting, cyclo(L-Phe-trans-4-hydroxy-L-Pro) was administered to patients with chronic bacterial infections. Results showed a significant reduction in infection rates compared to controls .

特性

IUPAC Name |

(3S,7R,8aS)-3-benzyl-7-hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c17-10-7-12-13(18)15-11(14(19)16(12)8-10)6-9-4-2-1-3-5-9/h1-5,10-12,17H,6-8H2,(H,15,18)/t10-,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQJYHACQOBZLF-WOPDTQHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C1C(=O)NC(C2=O)CC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN2[C@@H]1C(=O)N[C@H](C2=O)CC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the biological activities of cyclo(L-Phe-trans-4-hydroxy-L-Pro)?

A1: Research indicates that cyclo(L-Phe-trans-4-hydroxy-L-Pro) exhibits anticancer activity. A study demonstrated its efficacy against HL-60 cells, a human leukemia cell line []. The compound induced apoptosis, characterized by apoptotic body formation, DNA fragmentation, and cell cycle arrest in the G0/G1 phase [].

Q2: How does cyclo(L-Phe-trans-4-hydroxy-L-Pro) exert its anticancer effects?

A2: The anticancer mechanism of cyclo(L-Phe-trans-4-hydroxy-L-Pro) involves the generation of reactive oxygen species (ROS) []. This ROS accumulation subsequently activates the Bcl-2 family signaling pathway, leading to caspase-3 activation and poly-ADP-ribose polymerase (PARP) cleavage, key events in the apoptotic cascade [].

Q3: Has cyclo(L-Phe-trans-4-hydroxy-L-Pro) been isolated from any natural sources?

A3: Yes, cyclo(L-Phe-trans-4-hydroxy-L-Pro) has been isolated from the fermentation broth of Streptomyces sp. YIM67005, an endophytic bacterium associated with the plant Inula cappa DC []. It was also isolated from a marine bacterium, Streptomyces griseus, in a separate study [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。